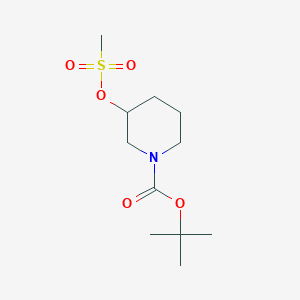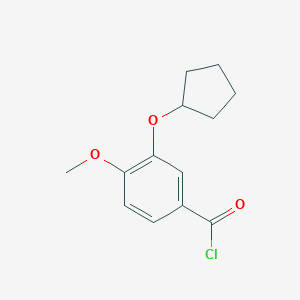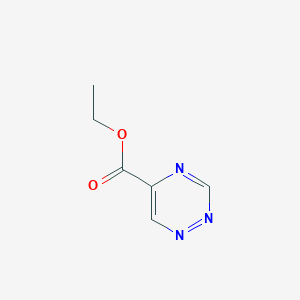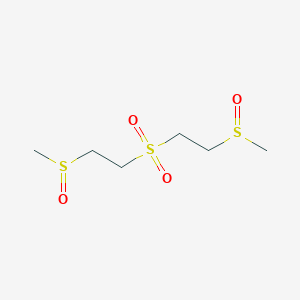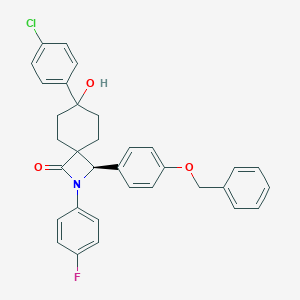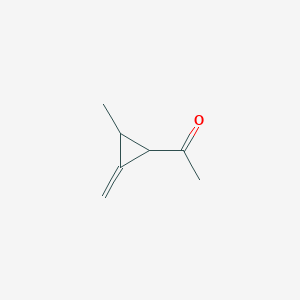
(R)-(-)-Glycidyl nosylate
Overview
Description
®-(-)-Glycidyl nosylate is an organic compound that features a glycidyl group attached to a nosylate moiety. The nosylate group, derived from p-nitrobenzenesulfonic acid, is known for its excellent leaving group properties, making it a valuable intermediate in organic synthesis. The compound is chiral, with the ®-configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-glycidyl nosylate typically involves the reaction of ®-glycidol with p-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol attacks the sulfur atom of nosyl chloride, resulting in the formation of the nosylate ester.
Industrial Production Methods: Industrial production of ®-(-)-glycidyl nosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Glycidyl nosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions where nucleophiles such as amines, thiols, or alkoxides replace the nosylate group.
Epoxide Ring-Opening: The glycidyl group contains an epoxide ring that can be opened by nucleophiles under acidic or basic conditions, leading to the formation of diols or other functionalized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Epoxide Ring-Opening: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can be employed to open the epoxide ring.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted compounds where the nosylate group is replaced by the nucleophile.
Epoxide Ring-Opening: The major products are diols or other functionalized compounds depending on the nucleophile used.
Scientific Research Applications
®-(-)-Glycidyl nosylate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of biologically active molecules and potential drug candidates.
Industry: ®-(-)-Glycidyl nosylate is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(-)-glycidyl nosylate involves its ability to act as a reactive intermediate in various chemical reactions. The nosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the epoxide ring in the glycidyl group can undergo ring-opening reactions. These properties make it a versatile compound in organic synthesis, enabling the formation of a wide range of products.
Comparison with Similar Compounds
Tosylates: Compounds containing the toluenesulfonyl group, which also serve as good leaving groups in nucleophilic substitution reactions.
Mesylates: Compounds containing the methanesulfonyl group, known for their leaving group properties similar to nosylates.
Uniqueness: ®-(-)-Glycidyl nosylate is unique due to its combination of a chiral glycidyl group and a nosylate moiety. This combination provides both chirality and excellent leaving group properties, making it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIHVZYAAMDPM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151047 | |
| Record name | Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115314-17-5 | |
| Record name | Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115314-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of (R)-(-)-Glycidyl nosylate in the synthesis of Arimoclomol?
A1: The research highlights the use of this compound as a starting material for a novel, efficient chiral synthesis of enantiopure Arimoclomol []. This is significant because it allows for the production of Arimoclomol with high enantiomeric purity, which is crucial for its pharmacological activity. The synthesis also demonstrates complete retention of chiral integrity, meaning the stereochemistry of the starting material is preserved in the final product. This control over stereochemistry is essential in drug development as different enantiomers can exhibit different pharmacological profiles, including variations in potency, toxicity, and metabolic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
